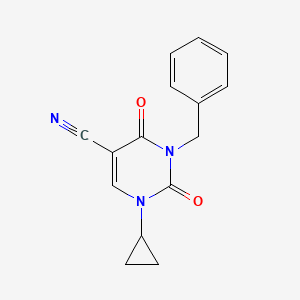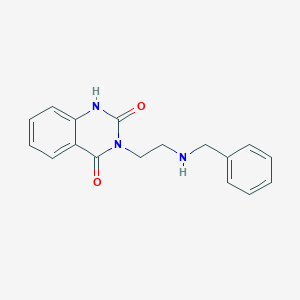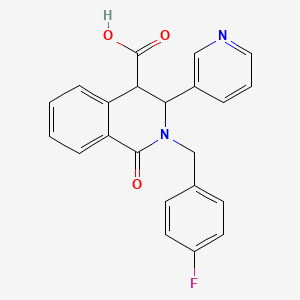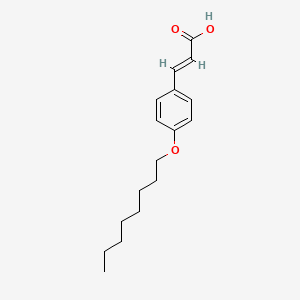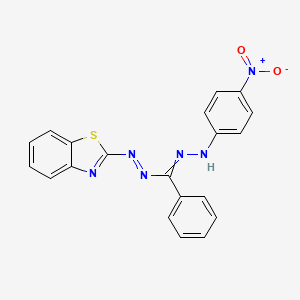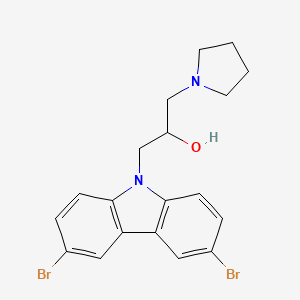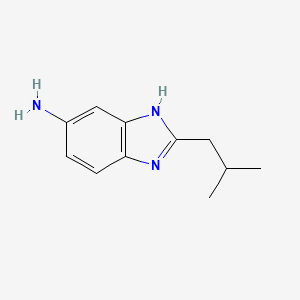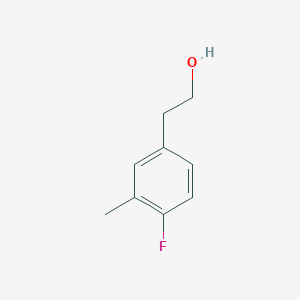
4-Fluoro-3-methylphenethyl alcohol
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of 4-Fluoro-3-methylphenethyl alcohol is C9H11FO . The molecular weight is 154.18 g/mol . Further details about its molecular structure are not available in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Fluoro-3-methylphenethyl alcohol include a predicted density of 1.099±0.06 g/cm3 and a predicted boiling point of 232.2±25.0 °C . Further details about its physical and chemical properties are not available in the search results.Applications De Recherche Scientifique
Methods of Application : The compound is often involved in reactions that introduce fluorine atoms into organic molecules, enhancing their reactivity and stability. Techniques like nuclear magnetic resonance (NMR) and mass spectroscopy are used to analyze the outcomes .
Results : The introduction of fluorine typically results in compounds with altered physical and chemical properties, such as increased stability and altered reactivity, which are beneficial in creating materials with specific desired characteristics .
Methods of Application : It may be used as a precursor or intermediate in the synthesis of pharmaceuticals. The efficacy and safety are evaluated through clinical trials and pharmacological studies.
Results : While specific outcomes are proprietary to pharmaceutical companies, generally, compounds like 4-Fluoro-3-methylphenethyl alcohol can lead to the development of new medications with improved efficacy and reduced side effects.
Methods of Application : It is used in the synthesis of materials where fluorine’s presence imparts desired characteristics. Techniques like spectroscopy are employed to study the material properties .
Results : The fluorinated materials often exhibit superior performance in their applications, such as increased resistance to solvents and chemicals, which is critical in various industrial applications .
Methods of Application : Environmental sampling and analytical chemistry techniques are used to detect and quantify the presence of fluorinated compounds in various ecosystems .
Results : The analysis helps in understanding the distribution and impact of PFAS in the environment, leading to better management and regulatory policies .
Methods of Application : Enzymes like fluorinases are used to catalyze the introduction of fluorine into bioactive molecules. Structural biology methods help in understanding the enzyme-substrate interactions .
Results : The enzymatic methods provide a more environmentally friendly approach to synthesizing fluorinated compounds, with potential applications in drug discovery and diagnostics .
Methods of Application : Pharmacological research involves studying the compound’s interaction with biological systems, often using animal models and clinical trials to assess its therapeutic potential .
Results : Though specific data on 4-Fluoro-3-methylphenethyl alcohol is limited, related research indicates that fluorinated compounds can lead to the development of novel treatments for various disorders .
Methods of Application : It’s utilized as a standard or reference compound in chromatography and mass spectrometry to identify and quantify metabolites in complex mixtures .
Results : The precise detection and quantification of metabolites allow for a better understanding of metabolic pathways and their implications in diseases and therapeutics .
Methods of Application : It undergoes various chemical reactions such as Friedel-Crafts acylation, which is used to synthesize compounds like 8-fluoronaphthoquinone .
Results : The synthesized compounds have potential applications in medicine and agriculture, contributing to the development of new drugs and pesticides .
Methods of Application : Researchers use it to explore the electronic and steric effects of fluorine atoms when introduced into organic frameworks .
Results : Findings contribute to the design of new fluorinated materials with desired properties for industrial and pharmaceutical applications .
Methods of Application : Environmental samples are analyzed using techniques like gas chromatography coupled with mass spectrometry (GC-MS) to detect and measure such compounds .
Results : This helps in assessing the environmental impact of fluorinated compounds and aids in the development of strategies for pollution control .
Methods of Application : It’s incorporated into formulations to improve the efficiency and performance of petrochemical products .
Results : The additives contribute to better fuel economy and reduced wear and tear in engines and machinery .
Methods of Application : Nanoparticles are treated with the compound to achieve specific surface characteristics, which are then analyzed using advanced microscopy techniques .
Results : The fluorinated nanoparticles exhibit unique behaviors and can be used in various applications, including drug delivery systems and diagnostic tools .
Results : The APIs produced using this compound as an intermediate may exhibit improved absorption, distribution, metabolism, and excretion (ADME) profiles, leading to better therapeutic outcomes .
Methods of Application : The compound is used in the design and synthesis of novel molecules with potential agrochemical activity. These compounds are then tested for their efficacy and safety in controlled agricultural settings .
Results : The introduction of fluorine can result in agrochemicals with enhanced activity, selectivity, and environmental stability, contributing to sustainable agricultural practices .
Methods of Application : It serves as a building block in the creation of complex molecules that mimic natural scents or create new olfactory experiences. Sensory analysis is used to evaluate the final products .
Results : The development of new flavors and fragrances expands the palette of available scents and tastes, enhancing consumer products and experiences .
Methods of Application : It is used in chromatographic and spectroscopic methods to compare and identify unknown substances in forensic samples .
Results : The accurate identification of compounds aids in forensic investigations, providing crucial evidence in legal cases .
Methods of Application : Researchers investigate the interaction of this compound with various catalysts to optimize reaction conditions for selective fluorination .
Results : The findings can lead to more efficient and selective catalytic processes, which are important for the synthesis of complex fluorinated molecules .
Methods of Application : The compound is incorporated into imaging agents that target specific tissues or biological processes. These agents are then evaluated for their effectiveness in preclinical and clinical studies .
Results : Enhanced imaging agents can provide clearer and more detailed images, aiding in the diagnosis and monitoring of various medical conditions .
Propriétés
IUPAC Name |
2-(4-fluoro-3-methylphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO/c1-7-6-8(4-5-11)2-3-9(7)10/h2-3,6,11H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGNXUQTILKTGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374607 | |
| Record name | 4-Fluoro-3-methylphenethyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-methylphenethyl alcohol | |
CAS RN |
840522-24-9 | |
| Record name | 4-Fluoro-3-methylphenethyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3-Formyl-2-thienyl)methylidene]malononitrile](/img/structure/B1620856.png)
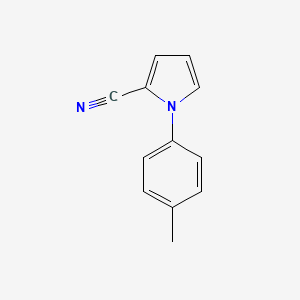
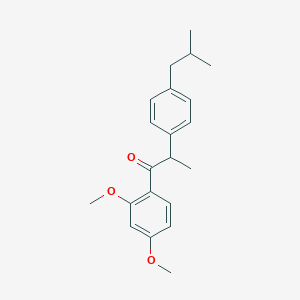
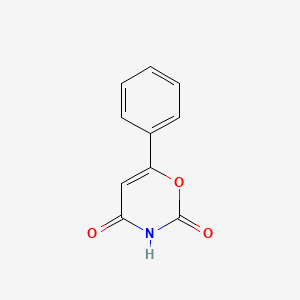
![4-[(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)amino]-4-oxobutanoic acid](/img/structure/B1620862.png)
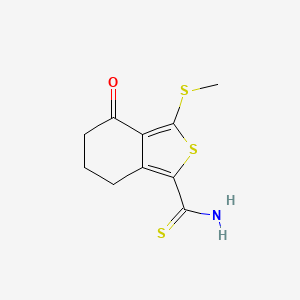
![4-methyl-5-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1620866.png)
